molecular formula C10H15ClN2O4 B14786482 Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)-

Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)-

Cat. No.: B14786482
M. Wt: 262.69 g/mol
InChI Key: AHXNNGMGCAYYQH-UHFFFAOYSA-N
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Description

Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)-: is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- typically involves the selective displacement of chloride at the 4-position by tert-butyl N-(3-aminophenyl) carbamate, yielding an intermediate. This intermediate is then reacted with 4-(2-methoxyethoxy)aniline at the 2-position . The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction: Typical oxidizing agents might include peroxides or metal oxides, while reducing agents could include hydrides or metal catalysts.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a corresponding aminopyrimidine derivative .

Mechanism of Action

The mechanism of action of Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-bis(2-methoxyethoxy) groups enhances its solubility and reactivity compared to other pyrimidine derivatives .

Conclusion

Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- is a versatile compound with significant applications in medicinal chemistry, agriculture, and materials science. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C10H15ClN2O4

Molecular Weight

262.69 g/mol

IUPAC Name

4-chloro-2,6-bis(2-methoxyethoxy)pyrimidine

InChI

InChI=1S/C10H15ClN2O4/c1-14-3-5-16-9-7-8(11)12-10(13-9)17-6-4-15-2/h7H,3-6H2,1-2H3

InChI Key

AHXNNGMGCAYYQH-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=NC(=N1)OCCOC)Cl

Origin of Product

United States

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